2-(4-Methoxyphenyl)thiophene
Overview
Description
“2-(4-Methoxyphenyl)thiophene” is a chemical compound with the CAS Number: 42545-43-7 . It has a molecular weight of 190.27 and its molecular formula is C11H10OS . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)thiophene” consists of a thiophene ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a methoxy group at the para position .
Physical And Chemical Properties Analysis
“2-(4-Methoxyphenyl)thiophene” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also provided .
Scientific Research Applications
Hole-Transporting Molecules in Solar Cells
- Research Focus : Development of hole-transporting small molecules based on thiophene cores for enhancing the efficiency of perovskite solar cells.
- Key Findings : Electron-rich molecules containing thiophene cores with arylamine side groups, including derivatives of 2-(4-Methoxyphenyl)thiophene, achieved high power conversion efficiencies (up to 15.4%) in perovskite-based solar cells, offering potential alternatives to expensive materials like spiro-OMeTAD (Li et al., 2014).
Antimicrobial and Antioxidant Activities
- Research Focus : Exploring the antimicrobial and antioxidant properties of compounds synthesized from 2-(4-Methoxyphenyl)thiophene.
- Key Findings : Certain synthesized compounds showed remarkable antibacterial and antifungal properties, along with profound antioxidant potential, indicating potential applications in pharmaceuticals (Raghavendra et al., 2016).
Material Science and Pharmaceuticals
- Research Focus : Investigating the wide spectrum of biological activities and applications in material science of substituted thiophenes.
- Key Findings : Substituted thiophenes, including derivatives of 2-(4-Methoxyphenyl)thiophene, have shown a range of biological activities and are utilized in applications like thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).
Corrosion Inhibition in Carbon Steel
- Research Focus : Examining the use of methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel.
- Key Findings : Derivatives of 2-(4-Methoxyphenyl)thiophene effectively inhibited corrosion in carbon steel, with one derivative reaching an inhibition efficiency of 95% (Fouda et al., 2020).
Tuning Optical Properties in Polymers
Tumor Cell Selectivity in Medicinal Chemistry
- Research Focus : Investigating the anti-proliferative activity and tumor cell selectivity of thiophene derivatives, including 2-(4-Methoxyphenyl)thiophene, in cancer treatment.
- Key Findings : Certain thiophene derivatives demonstrated pronounced anti-proliferative activity with high tumor cell selectivity, offering insights into developing targeted cancer therapies (Thomas et al., 2017).
Electrochromic Properties in Advanced Materials
- Research Focus : Assessing the electrochromic properties of thiophene derivatives, including 2-(4-Methoxyphenyl)thiophene, for potential applications in electronic devices.
- Key Findings : These derivatives were found to be effective in electrochromic devices, switching between different colors and demonstrating potential for use in smart windows or displays (Capan & Ozturk, 2014).
Synthesis and Pharmaceutical Applications
- Research Focus : Synthesizing novel compounds using 2-(4-Methoxyphenyl)thiophene for potential pharmaceutical applications.
- Key Findings : The synthesized compounds showed promise in antiviral activity, indicating their potential in the pharmaceutical industry (FathimaShahana & Yardily, 2020).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDIVDAGCWHES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377731 | |
Record name | 2-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)thiophene | |
CAS RN |
42545-43-7 | |
Record name | 2-(4-Methoxyphenyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42545-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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